molecular formula C5H2FN3O B1344304 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS No. 356783-31-8

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No. B1344304
M. Wt: 139.09 g/mol
InChI Key: LJZHACRGZWYTAX-UHFFFAOYSA-N
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Description

The research on pyrazine derivatives has been a topic of interest due to their potential applications in various fields. The papers provided discuss two different pyrazine compounds with distinct functionalities and applications.

Synthesis Analysis

In the first paper, a high-performance energetic material, 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, was synthesized from 3,4-diaminofurazan (DAF) through a three-step process that includes a significant nucleophilic substitution reaction. This reaction was catalyzed by trisodium phosphate dodecahydrate, indicating the importance of catalysts in the synthesis of complex pyrazine derivatives .

The second paper describes the synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles through a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile. This method showcases the versatility of pyrazine synthesis, allowing for the introduction of various substituents to alter the compound's properties .

Molecular Structure Analysis

X-ray crystal structure analysis was performed on some derivatives of the pyrazine-2,3-dicarbonitriles, providing detailed insights into the molecular structure of these compounds. The precise arrangement of atoms within the crystal lattice can influence the physical and chemical properties of the material .

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile specifically. However, the synthesis methods described for related pyrazine derivatives suggest that these compounds can participate in nucleophilic substitution reactions and can be functionalized through reactions with isocyanides and carbonyl chlorides .

Physical and Chemical Properties Analysis

The energetic material described in the first paper exhibits a higher crystal density than TNT, with melting-point and energetic properties approaching those of RDX. It also has a higher thermal stability and lower sensitivity towards impact and friction, which are crucial properties for energetic materials .

The pyrazine-2,3-dicarbonitriles synthesized in the second paper were characterized by their UV–Vis spectral features, with absorption peaks around 267, 303, and 373 nm. These properties are indicative of their potential use in fluorescence applications. Additionally, the antimicrobial activity of these compounds was assessed, suggesting their possible use in medical applications .

Scientific Research Applications

Application 1: Antiviral Drug Research

  • Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of Favipiravir , an antiviral drug that has been cited for action against RNA-viral infections of COVID-19 .
  • Results or Outcomes : Favipiravir has been shown to suppress the replication of the Zaire Ebola virus and prevent a lethal outcome in 100% of the animals in a study . This suggests that “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” could play a crucial role in the development of effective treatments for viral diseases.

Application 2: Synthesis of Compound with Dicyclohexylamine

  • Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of a compound with dicyclohexylamine . This compound could potentially be used in various chemical reactions.
  • Results or Outcomes : The outcomes of this synthesis were not specified in the sources I found .

Application 3: Synthesis of Compound with Dicyclohexylamine

  • Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of a compound with dicyclohexylamine . This compound could potentially be used in various chemical reactions.
  • Results or Outcomes : The outcomes of this synthesis were not specified in the sources I found .

Safety And Hazards

The safety information available indicates that 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZHACRGZWYTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232602
Record name 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

CAS RN

356783-31-8
Record name 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356783-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 10 mL of N,N-dimethylformamide was dissolved 1.0 g of 3,6-difluoro-2-pyrazinecarbonitrile. At an ice-cooled temperature, 0.64 g of sodium acetate was added and stirred for 6 hours. The reaction mixture was added to a mixture of 20 mL of ethyl acetate and 20 mL of water, pH was adjusted to 1.5 with 6 mol/L hydrochloric acid, and the organic layer was separated. The organic layer was washed with saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel chromatography [eluent: n-hexane:ethyl acetate-: 1:1] to obtain 0.45 g of 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile as a yellow-colored solid product.
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Synthesis routes and methods II

Procedure details

In a mixture of 30 mL of acetonitrile and 20 mL of water was dissolved 1.0 g of 6-fluoro-3-(4-methoxyphenoxy)-2-pyrazinecarbonitrile. After adding 11.2 g of diammonium cerium nitrate, the mixture was heated under reflux for 3 hours. The reaction mixture was returned to room temperature, a mixture consisting of 50 mL of toluene, 50 mL of water and 10 mL of 5% aqueous solution of sodium thiosulfate was added to the reaction mixture, and the aqueous layer was separated. Ethyl acetate (50 mL) was added to the aqueous layer thus obtained, and the organic layer was separated. The organic layer thus obtained was washed with saturated aqueous solution of sodium chloride, treated with active charcoal, and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. Thus, 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
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6-fluoro-3-(4-methoxyphenoxy)-2-pyrazinecarbonitrile
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1 g
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diammonium cerium nitrate
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50 mL
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Synthesis routes and methods III

Procedure details

In a mixture of 7.5 mL of acetonitrile and 3 mL of water was dissolved 0.45 g of 6-fluoro-3-(4-hydroxyphenoxy)-2-pyrazinecarbonitrile. Then, 1.17 g of diammonium cerium nitrate was added at room temperature, and stirred at the same temperature as above for 15 minutes. A mixture of 10 mL of ethyl acetate and 5 ml of 5% aqueous solution of sodium thiosulfate was added to the reaction mixture, and the organic layer was separated. The organic layer thus obtained was washed with saturated aqueous solution of sodium chloride, treated with active charcoal and dried on anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. Thus, 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
Name
6-fluoro-3-(4-hydroxyphenoxy)-2-pyrazinecarbonitrile
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0.45 g
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diammonium cerium nitrate
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Synthesis routes and methods IV

Procedure details

In a mixture of 30 mL of acetonitrile and 15 mL of water was dissolved 1.0 g of 3-[4-(benzyloxy)phenoxy]-6-fluoro-2-pyrazinecarbonitrile. After adding 8.5 g of diammonium cerium nitrate, the mixture thus obtained was heated under reflux for 3 hours. The reaction mixture was returned to room temperature, a mixture consisting of 50 mL of ethyl acetate, 5 ml of water and 5 mL of 5% aqueous solution of sodium thiosulfate was added, and the organic layer was separated. The organic layer thus obtained was washed with saturated aqueous solution of sodium chloride, treated with active charcoal and dried on anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. Thus, 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
Name
3-[4-(benzyloxy)phenoxy]-6-fluoro-2-pyrazinecarbonitrile
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1 g
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diammonium cerium nitrate
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8.5 g
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50 mL
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Synthesis routes and methods V

Procedure details

In 5 mL of toluene was dissolved 1.0 g of 3-(allyloxy)-6-fluoro-2-pyrazinecarbonitrile. After adding 0.82 g of aluminum chloride, the mixture was stirred at room temperature for 1.5 hours. Water (5 mL) was added to the reaction mixture, the aqueous layer was separated, and the organic layer was extracted first with 3 mL of water and then with 2 ml of water. The aqueous layers were united and washed with 5 mL of toluene, and extracted with 15 mL of ethyl acetate. The organic layer thus obtained was washed with 3 mL of water and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. Thus, 0.45 g of 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
Quantity
0.82 g
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reactant
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5 mL
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3-(allyloxy)-6-fluoro-2-pyrazinecarbonitrile
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